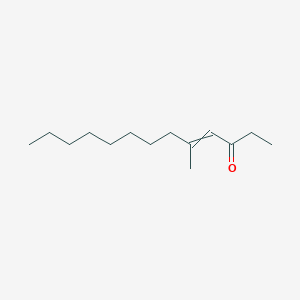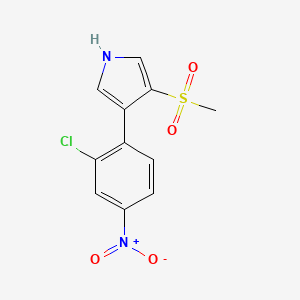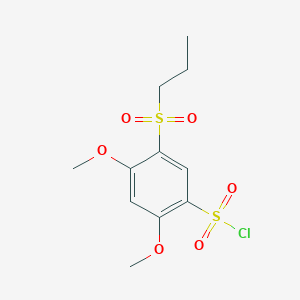![molecular formula C12H16OS B14406347 1-[2-(Methylsulfanyl)phenyl]pentan-1-one CAS No. 89604-35-3](/img/structure/B14406347.png)
1-[2-(Methylsulfanyl)phenyl]pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylsulfanyl)phenyl]pentan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.3178 g/mol . This compound features a phenyl ring substituted with a methylsulfanyl group and a pentanone chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone . Another method includes the Friedel-Crafts acylation of 2-(methylsulfanyl)benzene with pentanoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfanyl)phenyl]pentan-1-one has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products, such as sulfoxides and sulfones, may exhibit enhanced biological activity due to their increased polarity and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be compared with other similar compounds, such as:
- 1-(2-Methylsulfanyl-phenyl)-propan-1-one
- 1-(2-Methylsulfanyl-phenyl)-butan-1-one
- 1-(2-Methylsulfanyl-phenyl)-hexan-1-one
These compounds share a similar phenyl ring substituted with a methylsulfanyl group but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Eigenschaften
CAS-Nummer |
89604-35-3 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
1-(2-methylsulfanylphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
KAFFITCYPHIOLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC=CC=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




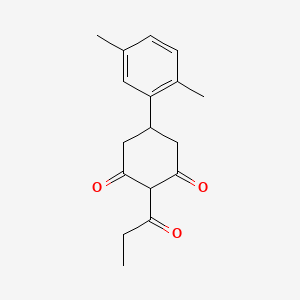


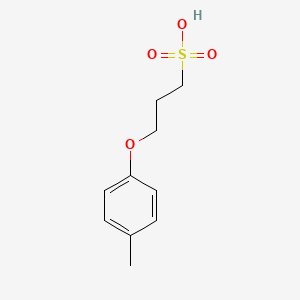

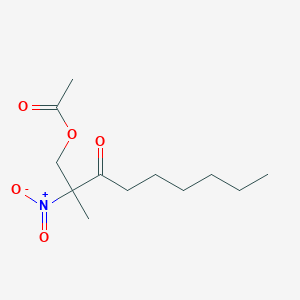
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
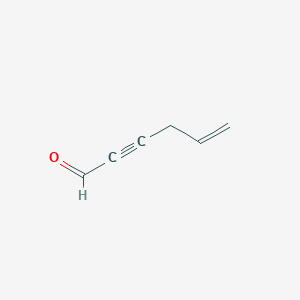
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
